molecular formula C26H26FN3O4 B2739054 Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate CAS No. 896361-32-3

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate

Cat. No. B2739054
CAS RN: 896361-32-3
M. Wt: 463.509
InChI Key: PBNUUHNSAVSLBB-UHFFFAOYSA-N
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Description

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C26H26FN3O4 and its molecular weight is 463.509. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation in Pharmacology

Phenyl piperazines, including compounds structurally related to phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate, are critical pharmacophoric groups in antipsychotic agents. A study by Sikazwe et al. (2009) highlights the synthesis and evaluation of these compounds for their binding affinity at D(2)-like receptors. Their research indicates the composite structure of arylalkyl moieties contributes significantly to the potency and selectivity of these compounds for D(2)-like receptors, underscoring their potential in developing antipsychotic medications (Sikazwe et al., 2009).

Antineoplastic Potential

Hossain et al. (2020) discuss the discovery and development of a novel series of compounds with a structure similar to this compound, showing promising antineoplastic properties. These compounds exhibit greater tumor-selective toxicity and modulate multi-drug resistance, highlighting their potential as candidate antineoplastic agents (Hossain et al., 2020).

DNA Interaction and Antimicrobial Activity

The interaction of similar compounds with the DNA minor groove, as reviewed by Issar and Kakkar (2013), demonstrates their significance in molecular biology and pharmacology. These compounds bind specifically to AT-rich sequences of the DNA minor groove, suggesting applications in gene expression studies and potential antimicrobial properties (Issar & Kakkar, 2013).

Tuberculosis Treatment

The development of Macozinone, a compound structurally akin to this compound, for tuberculosis treatment showcases its importance in addressing global health issues. Makarov and Mikušová (2020) review its clinical studies and potential efficacy against Mycobacterium tuberculosis, emphasizing the role of such compounds in developing more effective TB drug regimens (Makarov & Mikušová, 2020).

properties

IUPAC Name

phenyl N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4/c27-20-7-9-21(10-8-20)29-12-14-30(15-13-29)23(19-6-11-24-25(16-19)33-18-32-24)17-28-26(31)34-22-4-2-1-3-5-22/h1-11,16,23H,12-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNUUHNSAVSLBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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